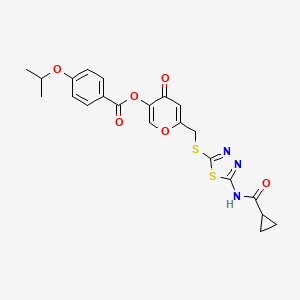

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate

説明

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate is a structurally complex molecule featuring three distinct pharmacophoric motifs:

A 4-oxo-4H-pyran core, which is a six-membered oxygen-containing heterocycle known for its role in bioactive compounds.

A 4-isopropoxybenzoate ester moiety, which may enhance lipophilicity and metabolic stability.

特性

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O6S2/c1-12(2)30-15-7-5-14(6-8-15)20(28)31-18-10-29-16(9-17(18)26)11-32-22-25-24-21(33-22)23-19(27)13-3-4-13/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFAADKMWBJWCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reagents: Cyclopropanecarboxylic acid chloride.

Conditions: Carried out under anhydrous conditions using a base like triethylamine to neutralize the formed HCl.

Step 3: Formation of the pyran ring

Reagents: A suitable enone and a 1,3-diketone.

Conditions: Acidic or basic catalysts under reflux.

Step 4: Coupling of the thiadiazole and pyran fragments

Reagents: Use of a linking agent such as thioether.

Conditions: Mild heating in the presence of a base.

化学反応の分析

Types of Reactions

The compound can undergo various reactions due to the diverse functional groups present:

Oxidation: The thiadiazole and pyran rings can be subjected to oxidation using agents like potassium permanganate.

Reduction: The ketone group in the pyran ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Sodium hydride or other strong bases.

Major Products Formed

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopropane derivatives.

科学的研究の応用

Antifungal Activity

Research indicates that compounds structurally related to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate exhibit significant antifungal properties. For instance, the structural modifications involving thiadiazole rings have been linked to enhanced activity against various fungal strains. Studies have shown that similar compounds can inhibit the growth of fungi such as Fusarium graminearum, with some derivatives demonstrating lower effective concentrations compared to commercial antifungals .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways. Research has highlighted the importance of the thiadiazole moiety in enhancing antimicrobial efficacy .

Anticancer Potential

Exploratory studies into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. The presence of the pyran ring system is thought to play a crucial role in its interaction with biological targets involved in cell proliferation and survival . Further investigations are needed to elucidate its specific mechanisms and potential as a chemotherapeutic agent.

Pesticidal Activity

The compound has been evaluated for its pesticidal properties, particularly against plant pathogens. Its formulation as a pesticide could offer a novel approach to managing crop diseases while minimizing environmental impact compared to traditional chemical pesticides .

Herbicidal Properties

In addition to fungicidal activity, preliminary studies suggest that this compound may possess herbicidal properties, potentially useful in controlling unwanted vegetation in agricultural settings. The dual action against both fungi and weeds makes it an attractive candidate for integrated pest management strategies .

Case Studies

作用機序

The compound exerts its effects through several molecular pathways:

Enzyme Inhibition: The compound can bind to active sites of enzymes, inhibiting their activity. This mechanism is crucial in medicinal applications where enzyme inhibition is a therapeutic goal.

Receptor Binding: It can interact with cell surface receptors, modulating signal transduction pathways.

Redox Reactions: The thiadiazole and pyran rings can participate in redox reactions, impacting cellular oxidative stress levels.

類似化合物との比較

Structural Insights :

- The target compound’s 1,3,4-thiadiazole group differs from the pyridothiazepine core in Compound 4c and 9, which may alter electronic properties and binding interactions.

- The 4-isopropoxybenzoate ester in the target compound contrasts with the dibenzoate in Compound 9, suggesting tailored lipophilicity and steric effects.

Synthetic Efficiency :

Microwave-assisted synthesis, as demonstrated for Compounds 4a–c and 9 , typically achieves yields >75% in <30 minutes, outperforming traditional heating methods (yields ~60% in 2–4 hours). While direct data for the target compound are unavailable, analogous microwave protocols could optimize its synthesis.

Thiazole- and Ureido-Containing Analogues

Compounds from Pharmacopeial Forum (2017) highlight functional group diversity:

Functional Group Comparison :

- The target’s thiadiazole differs from the thiazole in Compounds s and t, with the former offering additional nitrogen atoms for hydrogen bonding.

- The 4-isopropoxybenzoate ester shares ester functionality with Compound t’s isobutyl butanoate, though the aromatic vs. aliphatic ester may influence bioavailability .

Stability and Reactivity Considerations

While direct stability data are lacking, the cyclopropane ring in the target compound may confer metabolic resistance compared to linear alkyl chains in analogues like Compound t . The thioether linkage (-S-CH₂-) in the target compound could also enhance oxidative stability relative to sulfide or disulfide bonds in other heterocycles.

Research Findings and Implications

Microwave Synthesis : Evidence from pyridothiazepines suggests that microwave methods could reduce the target compound’s synthesis time by 50–70% compared to conventional heating.

Knowledge Gaps: Limited data on the target compound’s biological activity, solubility, and stability necessitate further experimental validation.

生物活性

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate represents a complex organic molecule notable for its diverse biological activities. This compound integrates various pharmacologically relevant structures, including a thiadiazole ring , a cyclopropane moiety , and a pyran structure . These features confer potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 443.5 g/mol. Its structure includes several functional groups that enhance its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C20H17N3O5S2 |

| Molecular Weight | 443.5 g/mol |

| CAS Number | 877650-70-9 |

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this one exhibit significant antimicrobial activity . The presence of the thiadiazole moiety is particularly noteworthy as it has been associated with antibacterial effects due to its ability to disrupt bacterial metabolic processes. Research has shown that derivatives of thiadiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for treating infections caused by resistant strains .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Activity (MIC in µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 6.25 |

Anticancer Activity

The compound has also been explored for its anticancer properties . Similar structures have demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms involving enzyme inhibition and disruption of cell signaling pathways. The pyran ring structure may enhance these effects by interacting with cellular targets relevant to tumor progression .

While specific mechanisms for this compound are not fully elucidated, analogs with similar structural motifs have been found to inhibit enzymes such as nitric oxide synthase (NOS) and exhibit antitumor activity through various pathways. Understanding the interaction between this compound and biological targets is crucial for developing effective therapeutic agents .

Case Studies

Research has documented various case studies highlighting the biological efficacy of thiadiazole derivatives:

- Antibacterial Study : A study evaluated several thiadiazole derivatives against Bacillus subtilis and Pseudomonas aeruginosa, revealing significant growth inhibition at MIC values as low as 12.5 µg/mL .

- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that compounds similar to this one could induce apoptosis, suggesting potential as chemotherapeutic agents .

Q & A

Basic: What are the critical synthetic pathways for preparing this compound, and how are key intermediates validated?

The synthesis involves sequential functionalization of heterocyclic cores. A common approach includes:

- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with cyclopropanecarboxylic acid precursors under acidic conditions .

- Step 2 : Thioether linkage introduction by reacting the thiadiazole intermediate with a mercaptomethyl-pyranone derivative under basic catalysis (e.g., K₂CO₃/DMF) .

- Step 3 : Esterification of the pyranone hydroxyl group with 4-isopropoxybenzoic acid using DCC/DMAP coupling .

Validation : Intermediates are confirmed via melting point analysis, IR (C=O, C-S-C stretches), and ¹H/¹³C NMR (e.g., pyranone C=O at ~170 ppm, thiadiazole NH at ~10 ppm) .

Basic: Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

- IR Spectroscopy : Identifies key functional groups (e.g., amide C=O at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

- NMR : ¹H NMR resolves substituent environments (e.g., cyclopropane CH₂ protons as multiplet at ~1.0–1.5 ppm; isopropoxy CH₃ as doublet at ~1.3 ppm). ¹³C NMR confirms carbonyl carbons (pyranone C=O at ~170 ppm) .

- Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of isopropoxybenzoate moiety) .

Advanced: How can reaction conditions be optimized to improve the yield of the thioether coupling step?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiolate intermediates. Evidence shows DMF improves yields to >70% compared to THF (~50%) .

- Base Optimization : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) by deprotonating the thiol group without hydrolyzing ester linkages .

- Temperature Control : Reflux (80–100°C) ensures complete reaction but must be balanced to avoid decomposition (e.g., pyranone ring instability above 110°C) .

Advanced: How can contradictory bioactivity data across studies be systematically addressed?

- Standardized Assays : Discrepancies in antimicrobial IC₅₀ values may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative). Use CLSI guidelines for MIC testing .

- Structural Confirmation : Verify compound purity (HPLC ≥95%) and stereochemistry (via X-ray crystallography) to rule out impurities or isomerism as confounding factors .

- Control Experiments : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) to calibrate activity thresholds .

Advanced: What strategies are employed to elucidate structure-activity relationships (SAR) for this compound?

- Core Modifications : Synthesize analogs with substituted thiadiazoles (e.g., replacing cyclopropanecarboxamido with methylcarboxamido) to assess impact on bioactivity .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding between the thiadiazole NH and bacterial enzyme active sites) .

- Bioisosteric Replacement : Replace the pyranone ring with a tetrahydropyrimidinone to evaluate solubility-bioactivity trade-offs .

Advanced: How is X-ray crystallography utilized to resolve ambiguities in molecular geometry?

- Crystal Growth : Slow evaporation of saturated DMSO/EtOH solutions yields diffraction-quality crystals .

- Data Analysis : Refinement software (e.g., SHELXL) resolves bond angles (e.g., thiadiazole ring planarity) and confirms stereochemistry (e.g., ester group orientation) .

- Validation : Compare experimental data with DFT-optimized geometries (e.g., Gaussian 09) to identify deviations (e.g., torsional strain in the isopropoxy group) .

Advanced: How should researchers analyze conflicting spectral data (e.g., NMR shifts) for derivatives?

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; amide NH protons may appear broadened in DMSO due to hydrogen bonding .

- Dynamic Processes : Variable-temperature NMR identifies conformational exchange (e.g., restricted rotation in the thiadiazole-carboxamido bond) .

- Computational Validation : DFT-calculated chemical shifts (e.g., using B3LYP/6-31G*) help assign ambiguous signals (e.g., overlapping pyranone and benzoate protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。